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molecular formula C14H15NO B8750008 4-(1H-Indol-3-YL)cyclohexanone

4-(1H-Indol-3-YL)cyclohexanone

Cat. No. B8750008
M. Wt: 213.27 g/mol
InChI Key: JDRWSFQUHCLDAE-UHFFFAOYSA-N
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Patent
US08921559B2

Procedure details

To a 3-L, four-neck round bottom flask equipped with an overhead stirrer, temperature probe, addition funnel, was added 3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-indole (as prepared in the previous step, 143.2 g, 0.56 mol) and DMF (190 mL). The suspension was heated to 50° C., and aqueous HCl (2M, 290 mL) was charged to the addition funnel and added dropwise and after about 5 mins, a precipitate formed. The reaction was stirred at 30° C. for 24 h. HPLC showed there was <2% of the acetal remaining. The suspension was chilled in an ice bath to 6° C., water (1.2 L) was added, and the suspension stirred at ambient temperature for 15 mins. The solid was filtered, washed with water (250 mL), and dried in a vacuum oven at 50° C. overnight. 1H NMR (400 MHz, CHLOROFORM-d) δ: 8.16 (br. s., 1H), 7.65 (d, J=7.6 Hz, 1H), 7.35 (d, J=8.1 Hz, 1H), 7.15-7.26 (m, 1H), 7.08-7.16 (m, 1H), 6.95 (d, J=2.0 Hz, 1H), 3.33 (tt, J=3.3, 11.6 Hz, 1H), 2.28-2.66 (m, 6H), 1.88-2.06 (m, 2H).
[Compound]
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
190 mL
Type
reactant
Reaction Step Three
Name
Quantity
290 mL
Type
reactant
Reaction Step Four
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.2 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[NH:13][CH:12]=3)[CH2:7][CH2:6]2)[O:4]CC1.CN(C=O)C.Cl>O>[NH:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]([CH:8]2[CH2:7][CH2:6][C:5](=[O:4])[CH2:10][CH2:9]2)=[CH:12]1

Inputs

Step One
Name
3-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
3-(1,4-dioxaspiro[4.5]decan-8-yl)-1H-indole
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)C2=CNC1=CC=CC=C21
Step Three
Name
Quantity
190 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
290 mL
Type
reactant
Smiles
Cl
Step Five
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 30° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
temperature probe, addition funnel
ADDITION
Type
ADDITION
Details
added dropwise and after about 5 mins
Duration
5 min
CUSTOM
Type
CUSTOM
Details
a precipitate formed
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was chilled in an ice bath to 6° C.
STIRRING
Type
STIRRING
Details
the suspension stirred at ambient temperature for 15 mins
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water (250 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)C1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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